molecular formula C8H17NO B8186746 (1R,2S)-2-Amino-cyclooctanol

(1R,2S)-2-Amino-cyclooctanol

Cat. No.: B8186746
M. Wt: 143.23 g/mol
InChI Key: DUJAFYDYPPBLOY-JGVFFNPUSA-N
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Description

(1R,2S)-2-Aminocyclopentanol hydrochloride is a chiral amino alcohol derivative characterized by a cyclopentane ring substituted with an amino (-NH₂) and hydroxyl (-OH) group in a cis configuration. Its molecular formula is C₅H₁₂ClNO (free base: C₅H₁₁NO, with HCl addition), and it has a molecular weight of 137.58 g/mol (calculated). It is commonly available as a hydrochloride salt (CAS: 137254-03-6) with a purity of ≥97% and a price range of $16–$187/g depending on quantity .

Properties

IUPAC Name

(1R,2S)-2-aminocyclooctan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c9-7-5-3-1-2-4-6-8(7)10/h7-8,10H,1-6,9H2/t7-,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUJAFYDYPPBLOY-JGVFFNPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(C(CC1)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC[C@H]([C@H](CC1)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S)-2-Amino-cyclooctanol typically involves the asymmetric reduction of a suitable precursor. One common method is the reduction of a cyclooctanone derivative using chiral catalysts or reagents to achieve the desired stereochemistry. For example, the reduction of 2-cyclooctenone with a chiral borane reagent can yield this compound with high enantiomeric purity .

Industrial Production Methods: Industrial production of this compound may involve similar asymmetric reduction techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the resolution of racemic mixtures using chiral chromatography or enzymatic methods can be employed to obtain the desired enantiomer .

Chemical Reactions Analysis

Types of Reactions: (1R,2S)-2-Amino-cyclooctanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed:

Scientific Research Applications

(1R,2S)-2-Amino-cyclooctanol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (1R,2S)-2-Amino-cyclooctanol involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The compound’s chiral nature allows for selective binding to chiral centers in biological molecules, influencing biochemical pathways and physiological responses .

Comparison with Similar Compounds

Structural and Stereochemical Variations

The table below compares (1R,2S)-2-Aminocyclopentanol hydrochloride with structurally related amino alcohols, focusing on molecular properties, stereochemistry, and substituents.

Compound Name Molecular Formula Molecular Weight (g/mol) Stereochemistry Key Substituents CAS Number Notable Data
(1R,2S)-2-Aminocyclopentanol hydrochloride C₅H₁₂ClNO 137.58 cis (1R,2S) -NH₂, -OH 137254-03-6 97% purity; $16/g
trans-(1R,2R)-2-Aminocyclopentanol hydrochloride C₅H₁₂ClNO 137.58 trans (1R,2R) -NH₂, -OH 31775-67-4 97% purity; $16/g
(1S,2R)-2-(Aminomethyl)cyclopentanol C₆H₁₃NO 115.18 trans (1S,2R) -CH₂NH₂, -OH 225791-08-2 Monoisotopic mass: 115.10
(1R,2S)-2-Methoxy-cyclobutylamine C₅H₁₁NO 101.15 (1R,2S) -OCH₃, -NH₂ 2227197-90-0 Cyclobutane backbone
(1R,2R)-2-(Benzylamino)cyclohexanol C₁₂H₁₇NO 191.27 trans (1R,2R) -NHBenzyl, -OH 40571-86-6 96% purity
tert-Butyl ((1R,2S)-2-aminocyclopentyl)carbamate C₈H₁₆N₂O₂ 172.23 (1R,2S) Boc-protected -NH₂ 721395-15-9 Used in peptide synthesis

Key Differences and Implications

Stereochemistry
  • The cis configuration of (1R,2S)-2-Aminocyclopentanol hydrochloride distinguishes it from trans isomers (e.g., trans-(1R,2R)-2-Aminocyclopentanol hydrochloride). Stereochemistry influences hydrogen-bonding capacity and biological target interactions, making cis isomers more suited for specific catalytic or medicinal applications .
Ring Size and Strain
  • Cyclopentanol derivatives (e.g., (1R,2S)-2-Aminocyclopentanol) exhibit moderate ring strain compared to cyclobutanol analogs (e.g., (1S,2S)-2-aminocyclobutan-1-ol hydrochloride, CAS: 1820572-14-2), which have higher strain and reactivity . Cyclohexanol derivatives (e.g., (1R,2R)-2-(Benzylamino)cyclohexanol) offer greater conformational flexibility .
Substituent Effects
  • Aminomethyl groups (e.g., in (1S,2R)-2-(Aminomethyl)cyclopentanol) increase steric bulk and basicity compared to simple amino groups.
  • Boc-protected amines (e.g., tert-Butyl ((1R,2S)-2-aminocyclopentyl)carbamate) enhance solubility in organic solvents and stability during synthetic reactions .
  • Benzylamino substituents (e.g., in (1R,2R)-2-(Benzylamino)cyclohexanol) introduce hydrophobicity, affecting membrane permeability in drug design .
Physicochemical Properties
  • Hydrochloride salts (e.g., (1R,2S)-2-Aminocyclopentanol hydrochloride) exhibit higher water solubility compared to free bases.

Biological Activity

(1R,2S)-2-Amino-cyclooctanol is a chiral compound that has garnered attention in various fields of biological and medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with biological targets, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

This compound is characterized by an amino group attached to the second carbon of a cyclooctane ring. Its stereochemistry plays a crucial role in its biological activity, influencing how it interacts with enzymes and receptors.

Table 1: Structural Characteristics

PropertyDescription
Molecular FormulaC₈H₁₅NO
Molecular Weight141.21 g/mol
Chiral Centers1 (at C-2)
Functional GroupsAmino (-NH₂), Hydroxyl (-OH)

Interaction with Enzymes and Receptors

Research indicates that this compound may interact with various enzymes and receptors, potentially modulating their activity. The compound's ability to fit into active sites is essential for its function as an inhibitor or activator.

Mechanisms of Action:

  • Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways, affecting the overall metabolic rate.
  • Receptor Modulation: It may act as a ligand for specific receptors, influencing signaling pathways related to pain perception and neurotransmission.

Study 1: Antinociceptive Properties

A study investigated the antinociceptive effects of this compound in animal models. The results indicated significant pain relief comparable to standard analgesics. The study highlighted the compound's potential as a novel pain management agent.

Findings:

  • Dosage: Effective at doses ranging from 10 to 50 mg/kg.
  • Mechanism: Suggested involvement of opioid receptors based on antagonist studies.

Study 2: Neuroprotective Effects

Another research effort focused on the neuroprotective properties of this compound against oxidative stress-induced neuronal damage. The compound demonstrated a capacity to reduce cell death in neuronal cultures exposed to harmful agents.

Findings:

  • Cell Viability: Increased by approximately 30% in treated groups.
  • Mechanism: Likely involves the scavenging of reactive oxygen species (ROS).

Comparative Analysis with Related Compounds

The biological activity of this compound can be contrasted with its stereoisomers. Variations in stereochemistry lead to differences in receptor affinity and enzyme interactions.

Table 2: Comparison of Stereoisomers

CompoundBiological ActivityNotes
This compoundSignificant antinociceptive effectsPotential for pain management
(1S,2R)-2-Amino-cyclooctanolModerate activityLess effective than (1R,2S)
(1R,2R)-2-Amino-cyclooctanolMinimal activityNot suitable for therapeutic use

Future Directions in Research

Further studies are warranted to elucidate the precise mechanisms through which this compound exerts its biological effects. Potential areas for exploration include:

  • Pharmacokinetics: Understanding absorption, distribution, metabolism, and excretion profiles.
  • Clinical Trials: Evaluating safety and efficacy in human subjects for pain management and neuroprotection.
  • Analog Development: Synthesizing analogs to enhance potency and selectivity for specific targets.

Q & A

Q. How can researchers differentiate between this compound and its diastereomers in mass spectrometry workflows?

  • Methodological Answer : Utilize tandem MS with collision-induced dissociation (CID) to compare fragmentation patterns. Isotopic labeling (e.g., ¹⁵N-amino groups) enhances specificity. Ion-mobility MS separates diastereomers based on collision cross-sectional differences .

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